Regioisomeric Selectivity: 6,7- vs. 7,8-Dihydroxyisoquinoline in p56lck Tyrosine Kinase Inhibition
In a head-to-head study of isomeric dihydroxyisoquinoline-3-carboxamides, the 6,7-dihydroxy regioisomer exhibited an IC50 of 1.9 × 10^6 nM (1.9 mM) against p56lck tyrosine kinase, rendering it essentially inactive, whereas the 7,8-dihydroxy regioisomer (7,8-dihydroxyisoquinoline-3-carboxamide) demonstrated an IC50 of 500 nM [1]. The 6,7-dihydroxyisoquinoline-3-carboxylic acid amide also showed an IC50 of 1.0 × 10^5 nM against EGFR, indicating broad inactivity across tyrosine kinases [2]. This regiospecificity arises from divergent structural requirements for occupying the flat, cleft-like catalytic cavity of p56lck [1].
| Evidence Dimension | p56lck tyrosine kinase autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 6,7-Dihydroxyisoquinoline-3-carboxamide: IC50 = 1.9 × 10^6 nM (1.9 mM) |
| Comparator Or Baseline | 7,8-Dihydroxyisoquinoline-3-carboxamide: IC50 = 500 nM (0.5 μM); 7,8-Dihydroxyisoquinoline-3-carboxylate methyl ester: IC50 = 200 nM (0.2 μM) |
| Quantified Difference | ~3,800-fold greater potency for 7,8-isomer over 6,7-isomer; 6,7-isomer is functionally inactive |
| Conditions | Autophosphorylation of immunopurified p56lck; Burke et al., J. Med. Chem. 1993 |
Why This Matters
For researchers designing kinase inhibitors, this dramatic regioisomeric selectivity means the 6,7-isomer can serve as a negative control scaffold or be deployed in targets where p56lck engagement must be avoided, providing a built-in selectivity filter absent in the 7,8-isomer.
- [1] Burke, T. R., Ford, H., Osherov, N., Levitzki, A., Stefanova, I., Horak, I. D., & Marquez, V. E. (1993). Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. Journal of Medicinal Chemistry, 36(4), 425–432. View Source
- [2] BindingDB Entry BDBM50046760: 6,7-Dihydroxy-isoquinoline-3-carboxylic acid amide (CHEMBL295939). IC50 data for p56lck (1.90E+6 nM) and EGFR (1.00E+5 nM). View Source
